5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as TAK-659, is a pyrazolopyridine compound. It has gained interest in the scientific community due to its biological activity and potential therapeutic use. This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as simpler and greener compared to those of BODIPYS . The synthetic methodology has a relative mass efficiency (RME) of 40–53% . The PPs bearing simple aryl groups allow good solid-state emission intensities .Molecular Structure Analysis
The molecular formula of this compound is C23H18N4O2 . Its molecular weight is 382.41462 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines (PPs) involve the use of electron-donating groups (EDGs) at position 7 on the fused ring to improve both the absorption and emission behaviors . The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl 2 Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 382.423. The compound has tunable photophysical properties .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antitumor Applications
The synthesis of novel pyrazole and pyrazolopyrimidine derivatives based on various core structures has shown promising antimicrobial and antitumor activities. These compounds were synthesized through reactions involving key intermediates and evaluated for their biological activities against different strains and cancer cell lines. For instance, compounds incorporating the pyrazolo[1,5-a]pyrimidine derivatives and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides demonstrated significant in vitro antitumor activities against human cancer cell lines, highlighting the potential therapeutic applications of these chemical classes (Hafez et al., 2013).
Synthesis and Antimicrobial Activity
Research on the synthesis of new heterocycles incorporating the antipyrine moiety has also been explored, with some synthesized compounds exhibiting antimicrobial properties. This includes the development of various derivatives through reactions with key intermediates and their subsequent evaluation as antimicrobial agents (Bondock et al., 2008).
Antitubercular Agents
- Design and Synthesis of Antitubercular Compounds: A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their anti-Mycobacterium tuberculosis activities. Some of these compounds exhibited promising in vitro potency against drug-susceptible strains and multidrug-resistant strains of Mtb, with one of the compounds significantly reducing bacterial burden in an infected mouse model. This research indicates the potential of these derivatives as lead compounds for future antitubercular drug discovery (Tang et al., 2015).
Mechanism of Action
Future Directions
The future directions of research on 5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide and related compounds could involve further exploration of their optical applications . The significant photophysical properties of these compounds have attracted a great deal of attention in material science . Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
Properties
IUPAC Name |
5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-14(28)25-18-8-9-27-22(12-18)21(13-24-27)23(29)26-17-6-7-20-16(11-17)10-15-4-2-3-5-19(15)20/h2-9,11-13H,10H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSEQSQCMZVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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